molecular formula C16H22FNO2 B2400827 1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide CAS No. 1206988-99-9

1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide

Cat. No.: B2400827
CAS No.: 1206988-99-9
M. Wt: 279.355
InChI Key: LZABJHWDWDPIEA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an isopropoxypropyl chain, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Attachment of the Isopropoxypropyl Chain: The isopropoxypropyl chain can be attached through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the Carboxamide Moiety: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-2-(3-isopropoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-bromo-1-(4-fluorophenyl)-2-(3-isopropoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

1-(4-fluorophenyl)-N-(3-isopropoxypropyl)cyclopropanecarboxamide is unique due to its specific combination of structural features, including the fluorophenyl group, isopropoxypropyl chain, and cyclopropanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(3-propan-2-yloxypropyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO2/c1-12(2)20-11-3-10-18-15(19)16(8-9-16)13-4-6-14(17)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZABJHWDWDPIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1(CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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